6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline
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Description
“6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” is a chemical compound with the molecular formula C13H6Br2ClNS and a molecular weight of 403.52 . It’s a type of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline”, involves the construction of quinoline ring systems and reactions to create fused or binary quinoline-cord heterocyclic systems . Vandekerckhove et al. developed a novel class of halo-substituted quinolones, taking 7-chloroquinolin-4-ol as the starting material .Molecular Structure Analysis
The molecular structure of “6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” includes a quinoline core, which is a bicyclic compound containing a nitrogen atom . This core is substituted with bromine and chlorine atoms and a thiophene ring .Physical And Chemical Properties Analysis
“6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” has a molecular weight of 403.52 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline is involved in the synthesis of thieno[3,2-c]quinoline derivatives. These derivatives are created using various reagents and aryl-amine derivatives, showing the versatility of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline in chemical synthesis (Abu‐Hashem et al., 2021).
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. For example, certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cell line MCF-7. This suggests that 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline could be a precursor in developing potential anticancer agents (Mphahlele et al., 2014), (Othman et al., 2019).
Biological Activity and Molecular Docking Studies
Quinoline derivatives have shown antiproliferative and cytotoxic properties against various cancer cell lines. This indicates their potential use in developing new therapeutic approaches for cancer treatment (Köprülü et al., 2021).
Synthesis of Aryl-Substituted Quinolines
The compound is used in synthesizing aryl-substituted quinolines and tetrahydroquinolines, demonstrating its utility in creating various structurally diverse molecules (Ökten, 2019).
Antimicrobial and Antimalarial Agents
Quinoline derivatives synthesized from 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline have been explored for their antimicrobial and antimalarial activities. These studies suggest potential applications in treating infectious diseases (Parthasaradhi et al., 2015).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties, showing effectiveness in protecting metals like mild steel in corrosive environments. This opens up applications in industrial and engineering fields (Lgaz et al., 2017).
properties
IUPAC Name |
6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2ClNS/c14-8-5-7-1-2-11(13-10(16)3-4-18-13)17-12(7)9(15)6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTRPIDISNYOQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=C(C=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline |
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